2,6-Dimethylbenzoxazole

Description

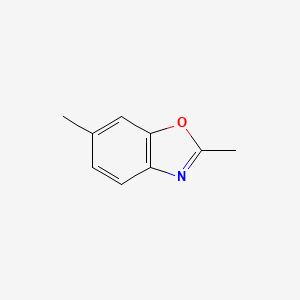

2,6-Dimethylbenzoxazole (CAS: 53012-61-6) is an aromatic heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . Its structure consists of a benzoxazole core (a fused benzene and oxazole ring) substituted with methyl groups at the 2- and 6-positions. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its electronic and reactive properties. The compound’s InChI key (1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3) reflects its planar aromatic system and methyl substituents .

While its direct applications are less documented, benzoxazole derivatives are widely studied as intermediates in pharmaceutical and materials chemistry due to their tunable electronic properties and stability.

Properties

CAS No. |

53012-61-6 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,6-dimethyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H9NO/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 |

InChI Key |

VIJYHDMLYXAHEV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(O2)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and functional differences between 2,6-dimethylbenzoxazole and related compounds:

Key Observations:

Heteroatom Influence :

- Benzisoxazole (O and N in isoxazole) exhibits greater reactivity at the N-O bond compared to benzoxazole derivatives, enabling diverse functionalization for bioactive molecules .

- Tetrahydrobenzothiazole replaces oxygen with sulfur, enhancing polarizability and altering electronic properties, which may influence binding in biological systems .

Substituent Effects :

- Methyl groups in this compound increase steric hindrance and electron-donating effects, enhancing thermal stability compared to halogenated analogs like 2,6-dichlorobenzoxazole .

- Chlorine substituents in 2,6-dichlorobenzoxazole improve electrophilicity, making it a reactive intermediate in cross-coupling reactions .

2.6-Dimethylbenzoxazole:

Synthetic routes typically involve cyclization of ortho-substituted phenols with nitriles or amides. Methyl groups are introduced via Friedel-Crafts alkylation or direct substitution.

2,6-Dichlorobenzoxazole:

Synthesized under optimized halogenation conditions, where reaction yield and purity depend on temperature, catalyst, and solvent polarity . Chlorination at the 2,6-positions requires precise control to avoid over-halogenation.

Benzisoxazole:

Commonly prepared via [3+2] cycloaddition or condensation of hydroxylamine with diketones. Its unsubstituted structure allows facile functionalization at multiple positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.